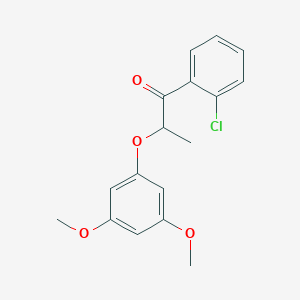
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂ It is a derivative of octahydro-1H-4,7-methanoindene, featuring two isocyanate groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisocyanatooctahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene with phosgene (COCl₂) in the presence of a catalyst. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with ammonia to yield the desired diisocyanate compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are used in various industrial applications.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with this compound to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reaction rates.
Major Products Formed
Urethanes: Formed by the reaction of the isocyanate groups with alcohols.
Ureas: Formed by the reaction of the isocyanate groups with amines.
Polyurethanes: Formed through polymerization reactions, which have applications in foams, coatings, and adhesives.
科学的研究の応用
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Materials Science: Investigated for its potential use in creating high-performance materials with unique mechanical properties.
Biomedical Research: Explored for its potential use in drug delivery systems and biomedical implants due to its ability to form biocompatible polymers.
作用機序
The mechanism of action of 2,5-Diisocyanatooctahydro-1H-4,7-methanoindene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various polymeric structures. The molecular targets include hydroxyl and amino groups in other molecules, facilitating the formation of urethanes and ureas.
類似化合物との比較
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate compound used in the production of polyurethanes.
Toluene diisocyanate: Widely used in the manufacture of flexible polyurethane foams.
Methylenediphenyl diisocyanate: Commonly used in the production of rigid polyurethane foams and coatings.
Uniqueness
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene is unique due to its rigid bicyclic structure, which imparts distinct mechanical properties to the polymers formed from it. This structural rigidity can enhance the thermal and mechanical stability of the resulting materials, making it valuable for high-performance applications.
特性
CAS番号 |
851395-17-0 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
4,8-diisocyanatotricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C12H14N2O2/c15-5-13-8-3-9-7-1-11(10(9)4-8)12(2-7)14-6-16/h7-12H,1-4H2 |
InChIキー |
NMLPOMYJCKHTER-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C1C3C2CC(C3)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
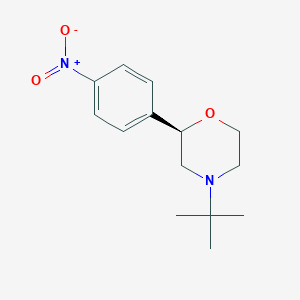
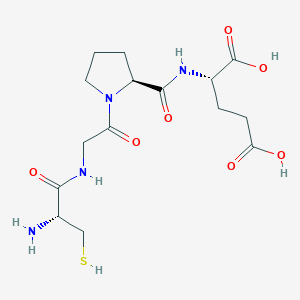
![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)
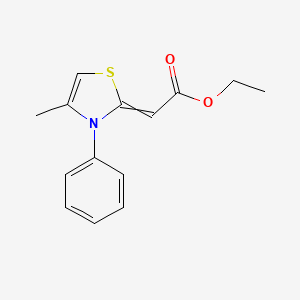
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)
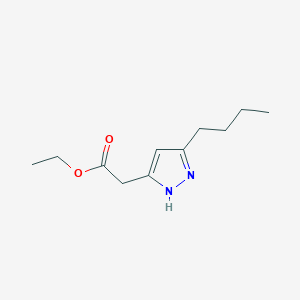
![N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B14185157.png)
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)

![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)
